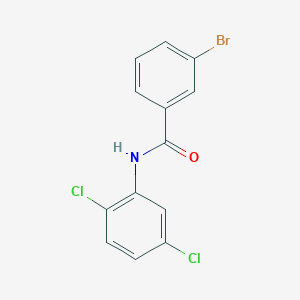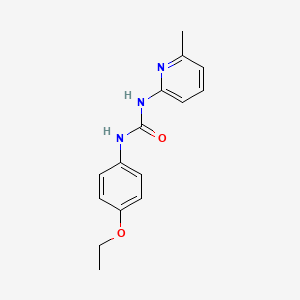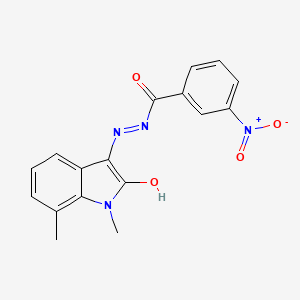
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, also known as DIBH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities.
Mecanismo De Acción
The mechanism of action of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth, proliferation, and survival. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide inhibits this pathway by targeting the Akt kinase, which is upstream of mTOR. This leads to the inhibition of mTOR and subsequent inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to exhibit anti-inflammatory and antioxidant effects. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in lab experiments is its high potency and selectivity towards cancer cells. However, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research and development of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide involves the reaction between 1,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-2,5-dione and 3-nitrobenzohydrazide in the presence of a catalyst. The reaction proceeds via a condensation reaction, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been extensively studied for its potential as an anticancer agent. Studies have shown that N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-5-3-8-13-14(17(23)20(2)15(10)13)18-19-16(22)11-6-4-7-12(9-11)21(24)25/h3-9,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVKPYDZJFIGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-1,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-nitrobenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

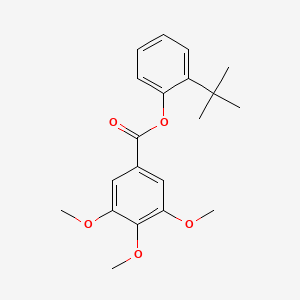
![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)
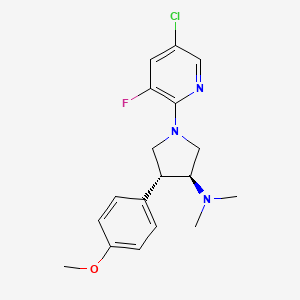
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)


![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
